Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a pyrrolidine ring, a tert-butyl ester group, and a methoxycarbonyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate the activity of the enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a pyrrolidine ring. These features confer distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
914299-15-3 |
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Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-11-13(16(20)22-5)8-9-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3 |
InChI Key |
MZSGCJXSOIQHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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